REACTION_CXSMILES
|
[N:1]1[C:8]([Cl:9])=[N:7][C:5](Cl)=[N:4][C:2]=1Cl.[C:10]([C:14]1[CH:19]=[CH:18][C:17]([Li])=[CH:16][CH:15]=1)([CH3:13])([CH3:12])[CH3:11].[CH2:21]1[CH2:25]O[CH2:23][CH2:22]1>O1CCCC1>[C:10]([C:14]1[CH:19]=[CH:18][C:17]([C:2]2[N:4]=[C:5]([C:21]3[CH:25]=[CH:15][C:14]([C:10]([CH3:13])([CH3:12])[CH3:11])=[CH:23][CH:22]=3)[N:7]=[C:8]([Cl:9])[N:1]=2)=[CH:16][CH:15]=1)([CH3:13])([CH3:12])[CH3:11] |f:1.2|
|
Name
|
|
Quantity
|
50.8 g
|
Type
|
reactant
|
Smiles
|
N1=C(Cl)N=C(Cl)N=C1Cl
|
Name
|
|
Quantity
|
463 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
4-tert-butylphenyllithium THF
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)C1=CC=C(C=C1)[Li].C1CCOC1
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
-70 °C
|
Type
|
CUSTOM
|
Details
|
the reaction solution was stirred at −40° C. for 4 hours and at room temperature for 4 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
was gradually added dropwise
|
Type
|
TEMPERATURE
|
Details
|
while cooled
|
Type
|
CUSTOM
|
Details
|
to −60° C.
|
Type
|
ADDITION
|
Details
|
After the completion of dropwise addition
|
Type
|
CUSTOM
|
Details
|
The mixture was quenched by addition of water (50 mL), and tetrahydrofuran
|
Type
|
CUSTOM
|
Details
|
was evaporated
|
Type
|
EXTRACTION
|
Details
|
From this residue, the organic layer was extracted by the addition of water (1 L) and chloroform (2 L)
|
Type
|
WASH
|
Details
|
the organic layer was washed with water (1 L)
|
Type
|
CUSTOM
|
Details
|
evaporated to dryness
|
Type
|
DISSOLUTION
|
Details
|
This residue was dissolved in acetonitrile (600 mL)
|
Type
|
FILTRATION
|
Details
|
insoluble solid was filtered off hot
|
Type
|
CONCENTRATION
|
Details
|
The obtained filtrate was concentrated to approximately 100 mL
|
Type
|
TEMPERATURE
|
Details
|
cooled to −70° C.
|
Type
|
FILTRATION
|
Details
|
the deposited solid was collected by filtration
|
Type
|
DISSOLUTION
|
Details
|
The collected solid was dissolved in a chloroform (200 mL)/hexane (600 mL)
|
Type
|
ADDITION
|
Details
|
mixed solvent
|
Type
|
CUSTOM
|
Details
|
purified by silica gel column chromatography (eluent: chloroform/hexane)
|
Type
|
CUSTOM
|
Details
|
The eluate was evaporated to dryness
|
Type
|
CUSTOM
|
Details
|
this residue was recrystallized from acetonitrile
|
Reaction Time |
4 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)(C)C1=CC=C(C=C1)C1=NC(=NC(=N1)C1=CC=C(C=C1)C(C)(C)C)Cl
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 109 mmol | |
AMOUNT: MASS | 41.3 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |